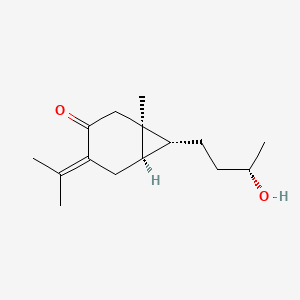

Dihydrocurcumenone

Descripción general

Descripción

Dihydrocurcumenone is a carabrane-type sesquiterpene . It can be isolated from the rhizomes of Curcuma zedoaria .

Synthesis Analysis

The synthesis of Dihydrocurcumenone-like compounds has been carried out by the mechanochemical method, which is an efficient green method for the synthesis of organic compounds . The most efficient grinding time for mechanochemical synthesis was determined using PXRD and DSC techniques .

Physical And Chemical Properties Analysis

Dihydrocurcumenone is known to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its exact physical and chemical properties are yet to be fully elucidated.

Aplicaciones Científicas De Investigación

Pharmacological Research

Dihydrocurcumenone has been identified as a compound with significant pharmacological potential. Studies suggest that it exhibits a range of biological activities, including anti-inflammatory and antioxidant properties . It’s being investigated for its therapeutic potential in treating aging-associated diseases such as cardiovascular diseases, neurodegenerative diseases, and cancer . The compound’s ability to interact with cellular and molecular targets makes it a candidate for drug development and therapeutic interventions.

Biotechnology

In the realm of biotechnology, Dihydrocurcumenone’s role is being explored in enhancing biomolecule synthesis and purification. Its stability, toxicity, and immunogenicity are under study to improve the drug development process . The compound’s natural origin and potential biological activities also make it a candidate for developing novel drug delivery systems, including liposome and nanotechnology-based therapeutics .

Medicinal Chemistry

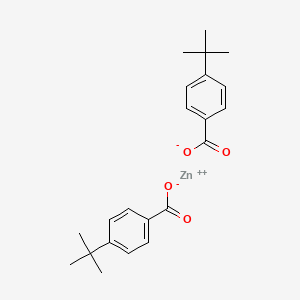

Transition metal complexes in medicine have shown remarkable therapeutic success. Dihydrocurcumenone, with its keto-enol transformation property, can form chelates acting as ligands, which may lead to the development of metal-based drugs with pharmacological applications . This includes potential treatments for ailments like diabetes, ulcer, rheumatoid arthritis, and cardiovascular diseases.

Chemical Research

The chemical properties of Dihydrocurcumenone are being studied for their relevance in various chemical reactions that have biological significance. This includes nucleophilic addition reactions and metal chelation, which are important in understanding the compound’s interaction with other substances and its stability under different conditions .

Therapeutic Applications

Dihydrocurcumenone’s therapeutic potential is being explored due to its anti-inflammatory and anticancer properties. Research is focused on enhancing its bioavailability and therapeutic efficacy, potentially through the development of novel derivatives and formulations . This could lead to its use in treating a range of diseases, from chronic inflammation to various forms of cancer.

Industrial Applications

The industrial applications of Dihydrocurcumenone are being investigated, particularly in the context of its natural source, Curcuma zedoaria. The compound’s vascular relaxation activity suggests potential uses in the pharmaceutical industry, where it could contribute to the development of treatments for conditions involving vascular constriction .

Safety and Hazards

Mecanismo De Acción

Target of Action

Dihydrocurcumenone, a natural product isolated from the plant Curcuma longa , primarily targets bacterial topoisomerase II and protein synthesis . It is thought to inhibit the activity of RNA polymerase . Additionally, Dihydrocurcumenone exhibits anti-inflammatory activities, which are believed to be due to the inhibition of NF-κB activation by inhibiting IKKβ kinase activity .

Mode of Action

The interaction of Dihydrocurcumenone with its targets leads to significant changes. By inhibiting bacterial topoisomerase II and protein synthesis, it disrupts the normal functioning of these processes . The inhibition of RNA polymerase activity prevents the transcription of DNA into RNA, thereby affecting protein synthesis . Furthermore, by inhibiting IKKβ kinase activity, Dihydrocurcumenone prevents the activation of NF-κB, a protein complex that plays a key role in regulating the immune response to infection .

Biochemical Pathways

The action of Dihydrocurcumenone affects several biochemical pathways. The inhibition of bacterial topoisomerase II and protein synthesis disrupts the normal cellular processes of bacteria . The inhibition of NF-κB activation affects the inflammatory response pathway, potentially reducing inflammation .

Result of Action

The molecular and cellular effects of Dihydrocurcumenone’s action include the disruption of bacterial cellular processes and the potential reduction of inflammation . By inhibiting bacterial topoisomerase II and protein synthesis, it can interfere with bacterial growth and proliferation . Its anti-inflammatory activities could potentially alleviate symptoms in conditions characterized by excessive inflammation .

Propiedades

IUPAC Name |

(1S,6R,7R)-7-[(3S)-3-hydroxybutyl]-1-methyl-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h10,12-13,16H,5-8H2,1-4H3/t10-,12+,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZCUYXRSFWCJU-ZGFBFQLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C2C1(CC(=O)C(=C(C)C)C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC[C@@H]1[C@@H]2[C@]1(CC(=O)C(=C(C)C)C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931611 | |

| Record name | 7-(3-Hydroxybutyl)-1-methyl-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142717-57-5 | |

| Record name | 4S-Dihydrocurcumenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142717575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(3-Hydroxybutyl)-1-methyl-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

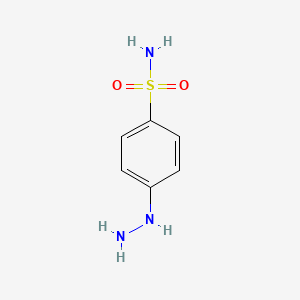

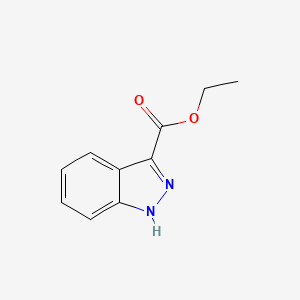

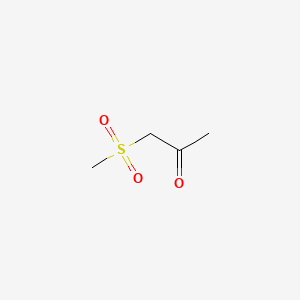

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

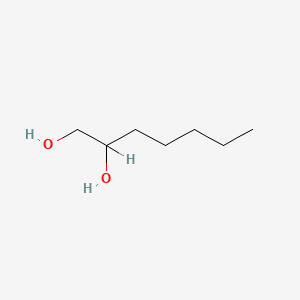

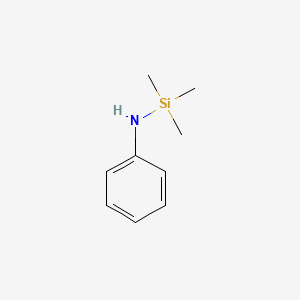

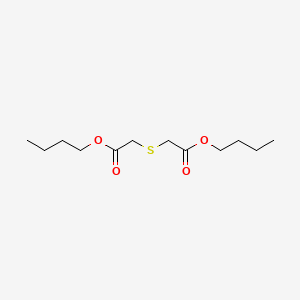

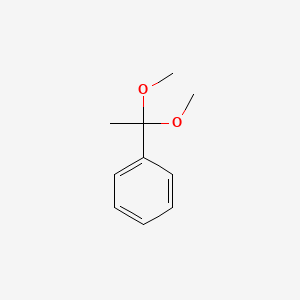

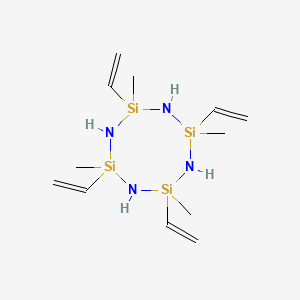

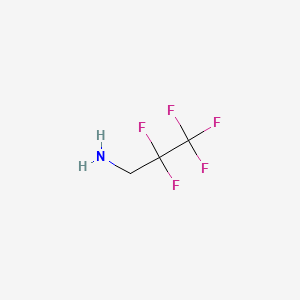

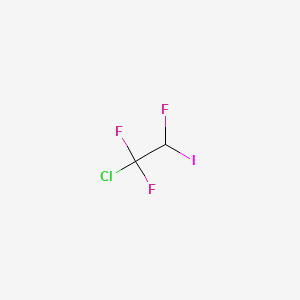

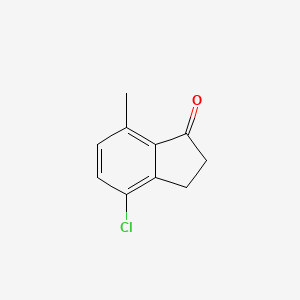

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of Dihydrocurcumenone?

A1: Research indicates that Dihydrocurcumenone, a carabrane-type sesquiterpene found in zedoary, exhibits vasorelaxant activity. Specifically, it was found to inhibit the contraction of isolated rat aortic strips induced by a high concentration of potassium ions []. This suggests a potential role for Dihydrocurcumenone in cardiovascular health, although further research is needed to confirm this.

Q2: Does Dihydrocurcumenone have any potential applications in skincare?

A2: While the provided research [] focuses on the vasorelaxant activity of Dihydrocurcumenone, a separate study [] suggests potential applications in skincare. This research highlights the compound's ability to prevent hyaluronic acid degradation and activate fibroblasts, both of which are crucial for maintaining skin elasticity and youthful appearance. These findings suggest that Dihydrocurcumenone could be a promising ingredient in anti-aging skincare products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.